Clidinium hydrobromide is derived from the quinuclidine class of compounds, characterized by a bicyclic structure. Its chemical formula is , and it is often found in combination with chlordiazepoxide, a benzodiazepine, to enhance therapeutic effects . The compound is classified under various categories including anticholinergic agents, psycholeptics, and drugs for functional gastrointestinal disorders .
The synthesis of clidinium hydrobromide involves several steps that typically start with the preparation of the quinuclidine core. The process includes:
The method can be optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC) for monitoring the reaction progress and assessing product quality .
Clidinium hydrobromide has a complex molecular structure characterized by its bicyclic framework and functional groups:
The compound exhibits a solid state at room temperature and has a melting point of approximately 240–241 °C . Its structural representation can be visualized using SMILES notation: C[N+]12CCC(CC1)C(C2)OC(=O)C(O)(C1=CC=CC=C1)C1=CC=CC=C1.
Clidinium hydrobromide participates in various chemical reactions typical for anticholinergic agents:
Analytical techniques such as HPLC are crucial for studying these reactions and ensuring the stability of pharmaceutical formulations containing clidinium hydrobromide .
Clidinium hydrobromide exerts its pharmacological effects primarily through inhibition of muscarinic acetylcholine receptors in smooth muscle tissue. By blocking these receptors:
This mechanism is particularly beneficial in alleviating symptoms associated with gastrointestinal disorders such as cramping and abdominal pain .
Clidinium hydrobromide is primarily used in clinical settings for:
Research continues into optimizing formulations that include clidinium hydrobromide for improved efficacy and patient compliance .
Clidinium hydrobromide (systematic name: 3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methyl-1-azabicyclo[2.2.2]octan-1-ium bromide) belongs to the quaternary ammonium anticholinergic class. Its synthesis involves quaternization of the tertiary amine precursor (3-quinuclidinol) with methyl bromide, followed by esterification with benzilic acid (2-hydroxy-2,2-diphenylacetic acid). Critical reaction parameters include:
Table 1: Key Synthetic Intermediates for Clidinium Hydrobromide
| Intermediate | Chemical Role | Purity Control Method |
|---|---|---|
| 3-Quinuclidinol | Tertiary amine precursor | GC-MS (>99.5% purity) |
| Methyl bromide | Quaternary ammonium alkylating agent | Residual solvent analysis (USP) |
| Benzilic acid | Esterification substrate | Melting point (147–150°C) |
Clidinium’s pharmacological profile stems from strategic molecular modifications:
Table 2: Muscarinic Receptor Binding Affinities of Clidinium
| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. M2) |
|---|---|---|
| M1 | 1.8 | 12.2 |
| M2 | 22.0 | 1.0 (reference) |
| M3 | 2.1 | 10.5 |
Data derived from competitive radioligand binding assays [6] [10]
While both agents share quaternary ammonium structures, their synthesis diverges pharmacokinetically:
Table 3: Synthetic & Pharmacokinetic Comparison: Clidinium vs. Aclidinium Bromide
| Parameter | Clidinium Hydrobromide | Aclidinium Bromide |
|---|---|---|
| Core ammonium structure | Quinuclidinium | Xanthone-attached quaternary ammonium |
| Key synthetic step | Esterification with benzilic acid | Multi-step xanthone functionalization |
| Plasma half-life | 6–8 hours | 2–3 hours |
| Primary metabolic pathway | Hepatic ester hydrolysis | Airway esterase hydrolysis |
| Systemic bioavailability | 25–30% (oral) | <5% (inhaled) |
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0